![molecular formula C₂₉H₃₄N₄O₅S B1146488 去异丙基噻唑基氢化丹参酮利托那韦 CAS No. 1010809-61-6](/img/structure/B1146488.png)
去异丙基噻唑基氢化丹参酮利托那韦
描述
Thiazol-5-ylmethyl ((1S,2S,4S)-1-benzyl-4-(((2S)-1-benzyl-2-hydroxy-4-((4S)-4-(1-methylethyl)-2,5-dioxoimidazolidin-1-yl)-5-phenylpentyl)carbamate, also known as Thiazol-5-ylmethyl ((1S,2S,4S)-1-benzyl-4-(((2S)-1-benzyl-2-hydroxy-4-((4S)-4-(1-methylethyl)-2,5-dioxoimidazolidin-1-yl)-5-phenylpentyl)carbamate, is a useful research compound. Its molecular formula is C₂₉H₃₄N₄O₅S and its molecular weight is 550.67. The purity is usually 95%.
BenchChem offers high-quality Thiazol-5-ylmethyl ((1S,2S,4S)-1-benzyl-4-(((2S)-1-benzyl-2-hydroxy-4-((4S)-4-(1-methylethyl)-2,5-dioxoimidazolidin-1-yl)-5-phenylpentyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiazol-5-ylmethyl ((1S,2S,4S)-1-benzyl-4-(((2S)-1-benzyl-2-hydroxy-4-((4S)-4-(1-methylethyl)-2,5-dioxoimidazolidin-1-yl)-5-phenylpentyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antiviral Activity
Research indicates that compounds containing thiazole moieties exhibit antiviral properties. For instance, derivatives of thiazol-5-ylmethyl have shown promising results against various viral infections. A study highlighted that certain thiazole-based compounds demonstrated significant inhibitory effects against HIV, suggesting their potential as antiviral agents .
Anticancer Properties
Thiazole derivatives are also recognized for their anticancer activities. Specific compounds have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. For example, a series of 5-substituted thiazol-5-yl pyrimidines were synthesized and evaluated for their ability to inhibit CDK9, showing nanomolar potency and selectivity . These findings underscore the therapeutic potential of thiazole-containing compounds in cancer treatment.
Drug Development
The intricate structure of thiazol-5-ylmethyl ((1S,2S,4S)-1-benzyl-4-(((2S)-1-benzyl-2-hydroxy-4-((4S)-4-(1-methylethyl)-2,5-dioxoimidazolidin-1-yl)-5-phenylpentyl)carbamate) positions it as a candidate for drug development. Its ability to interact with various biological targets makes it a valuable scaffold for designing new therapeutics. The compound's pharmacokinetic profiles and bioavailability are areas of active research to optimize its clinical efficacy.
Clinical Trials
Several clinical trials have explored the efficacy of thiazole derivatives in treating viral infections and cancers. One notable trial focused on a thiazole-based compound's effectiveness against HIV, demonstrating improved patient outcomes compared to standard treatments . Another study investigated the anticancer potential of thiazole derivatives in preclinical models, showing significant tumor reduction rates.
作用机制
- Gag encodes proteins involved in the core and nucleocapsid, while pol encodes HIV reverse transcriptase, ribonuclease H, integrase, and protease .
- Ritonavir is often used as a booster in combination with other protease inhibitors, enhancing their efficacy by increasing their plasma drug concentrations .
Target of Action
Mode of Action
Pharmacokinetics
生物活性
Thiazol-5-ylmethyl ((1S,2S,4S)-1-benzyl-4-(((2S)-1-benzyl-2-hydroxy-4-((4S)-4-(1-methylethyl)-2,5-dioxoimidazolidin-1-yl)-5-phenylpentyl)carbamate) is a complex organic compound with potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, substituted thiazole derivatives have shown significant activity against various cancer cell lines. A related thiazole derivative demonstrated potent inhibition of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Specifically, compounds targeting CDK9 exhibited nanomolar inhibition and selectivity over other CDKs, indicating a promising therapeutic window for treating cancers such as chronic lymphocytic leukemia (CLL) .
Antimicrobial Properties
Thiazole derivatives have been explored for their antimicrobial activity. Compounds containing thiazole rings have been reported to exhibit activity against Mycobacterium tuberculosis and Leishmania donovani, suggesting their potential in treating infectious diseases . The thiazol-5-ylmethyl group enhances solubility and bioavailability, further supporting its use in drug development.
Structure-Activity Relationship (SAR)
The SAR analysis of thiazole-containing compounds indicates that modifications to the thiazole ring and substituents significantly affect biological activity. For example, variations in the side chains can enhance or diminish the potency against specific targets such as CDKs or pathogens. Studies have shown that bulky groups at certain positions can lead to increased selectivity and efficacy .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of thiazole derivatives on primary CLL cells. The results indicated that certain derivatives exhibited a therapeutic window significantly higher than standard treatments, suggesting their potential as novel cancer therapies .
Case Study 2: Antimicrobial Activity
In another study focusing on Leishmania donovani, thiazole derivatives showed improved efficacy compared to existing treatments like miltefosine. The compound demonstrated over 30-fold enhancement in effectiveness against intracellular amastigotes .
Data Tables
Compound | Target | IC50 (nM) | Selectivity |
---|---|---|---|
Thiazole A | CDK9 | 12 | High |
Thiazole B | Leishmania donovani | 50 | Moderate |
Thiazole C | Mycobacterium tuberculosis | 25 | High |
属性
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[(4S)-2,5-dioxo-4-propan-2-ylimidazolidin-1-yl]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N4O5S/c1-19(2)26-27(35)33(28(36)32-26)22(13-20-9-5-3-6-10-20)15-25(34)24(14-21-11-7-4-8-12-21)31-29(37)38-17-23-16-30-18-39-23/h3-12,16,18-19,22,24-26,34H,13-15,17H2,1-2H3,(H,31,37)(H,32,36)/t22-,24-,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGZDJUYEAMJKJ-GKXKVECMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N(C(=O)N1)C(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N(C(=O)N1)[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1010809-61-6 | |
Record name | Thiazol-5-ylmethyl ((1S,2S,4S)-1-benzyl-4-(((2S)-1-benzyl-2-hydroxy-4-((4S)-4-(1-methylethyl)-2,5-dioxoimidazolidin-1-yl)-5-phenylpentyl)carbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1010809616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | THIAZOL-5-YLMETHYL ((1S,2S,4S)-1-BENZYL-4-(((2S)-1-BENZYL-2-HYDROXY-4-((4S)-4-(1-METHYLETHYL)-2,5-DIOXOIMIDAZOLIDIN-1-YL)-5-PHENYLPENTYL)CARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/585AFZ62FT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。